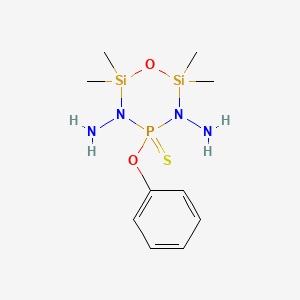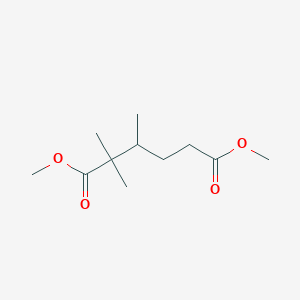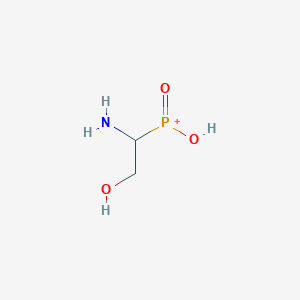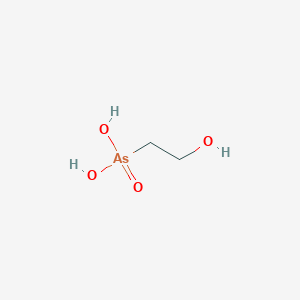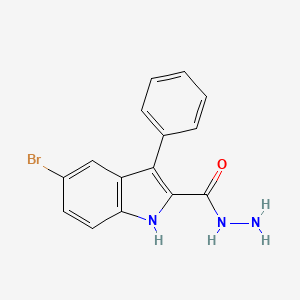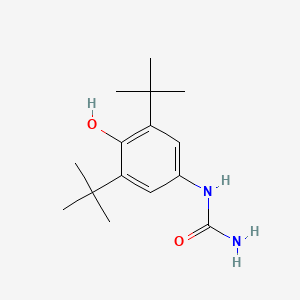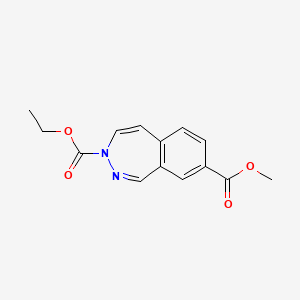![molecular formula C16H23ClN2O2 B14470297 N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide CAS No. 72084-88-9](/img/structure/B14470297.png)
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced through nucleophilic substitution reactions using appropriate chlorinated reagents.
Attachment of the 2-Methoxybenzamide Moiety: The final step involves the coupling of the piperidine derivative with 2-methoxybenzamide using amide bond formation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide has several scientific research applications, including:
作用機序
The mechanism of action of N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide include:
Melperone: A piperidine derivative used as an antipsychotic.
Diphenidol: A piperidine derivative used as an antiemetic.
Dyclonine: A piperidine derivative used as a local anesthetic.
Eperisone: A piperidine derivative used as a muscle relaxant.
Cycrimine: A piperidine derivative used as an anticholinergic.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of the 3-chloropropyl group and the 2-methoxybenzamide moiety differentiates it from other piperidine derivatives and contributes to its specific applications and effects .
特性
CAS番号 |
72084-88-9 |
|---|---|
分子式 |
C16H23ClN2O2 |
分子量 |
310.82 g/mol |
IUPAC名 |
N-[1-(3-chloropropyl)piperidin-4-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C16H23ClN2O2/c1-21-15-6-3-2-5-14(15)16(20)18-13-7-11-19(12-8-13)10-4-9-17/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,20) |
InChIキー |
OEQODQMTSYQAAC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C(=O)NC2CCN(CC2)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


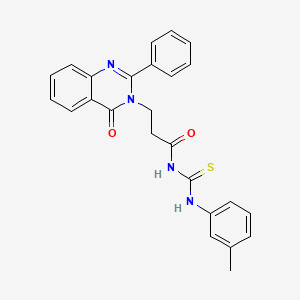
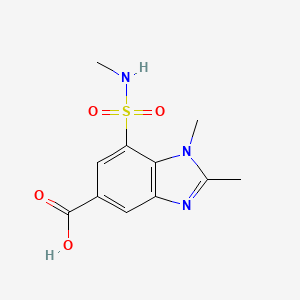

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)

